N,N-diethylbutan-1-amine N,N-diethylbutan-1-amine N,N-Diethylbutylamine is an N,N-diethylalkylamine. It has been reported to induce carotenogenesis in Phycomyces blakesleeanus wild type NRRL 1555 and carA mutants C2, C3 and C152.
Diethylbutylamine is a light yellow liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 4444-68-2
VCID: VC3710932
InChI: InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3
SMILES: CCCCN(CC)CC
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol

N,N-diethylbutan-1-amine

CAS No.: 4444-68-2

Cat. No.: VC3710932

Molecular Formula: C8H19N

Molecular Weight: 129.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethylbutan-1-amine - 4444-68-2

Specification

CAS No. 4444-68-2
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
IUPAC Name N,N-diethylbutan-1-amine
Standard InChI InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3
Standard InChI Key ORSUTASIQKBEFU-UHFFFAOYSA-N
SMILES CCCCN(CC)CC
Canonical SMILES CCCCN(CC)CC

Introduction

Structural Characteristics

Molecular Composition and Identifiers

N,N-diethylbutan-1-amine is an organic compound with the molecular formula C₈H₁₉N. This tertiary amine contains a butyl chain and two ethyl groups connected to a central nitrogen atom. The compound is registered in multiple chemical databases with various identifiers for reference and classification purposes.

The following table presents the primary structural identifiers for N,N-diethylbutan-1-amine:

Identifier TypeValue
CAS Number4444-68-2
Molecular FormulaC₈H₁₉N
Average Mass129.247 g/mol
Monoisotopic Mass129.151750 Da
ChemSpider ID19319
PubChem CID20513

The compound has been documented in chemical databases since at least 2015, with ongoing updates to its structural information and properties as research continues . The systematic IUPAC nomenclature identifies this compound as N,N-diethylbutan-1-amine, though it appears under various synonyms in scientific literature and chemical databases.

Structural Representations and Notations

For precise chemical representation and database searching, N,N-diethylbutan-1-amine can be described using several standardized chemical notations. These representations allow for unambiguous identification and structural analysis across different chemical platforms and research contexts.

The following structural notations provide mathematical and textual representations of the compound's molecular arrangement:

Notation TypeRepresentation
SMILESCCCCN(CC)CC
InChIInChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3
InChIKeyORSUTASIQKBEFU-UHFFFAOYSA-N

These standardized notations capture the compound's structural connectivity and are essential for computational chemistry applications, structure searching, and molecular database integration . The SMILES notation provides a simpler linear representation, while the InChI string offers more detailed structural encoding including stereochemistry information, though this compound lacks stereogenic centers.

Physical and Chemical Properties

Spectroscopic and Analytical Properties

Analytical characterization of N,N-diethylbutan-1-amine typically employs various spectroscopic techniques. Mass spectrometry data reveals distinctive fragmentation patterns that aid in identification and structural confirmation of the compound in analytical settings.

The predicted collision cross-section data for various mass spectrometry adducts provides valuable information for analytical method development:

Adductm/zPredicted CCS (Ų)
[M+H]⁺130.15903130.9
[M+Na]⁺152.14097141.0
[M+NH₄]⁺147.18557139.7
[M+K]⁺168.11491134.5
[M-H]⁻128.14447132.1
[M+Na-2H]⁻150.12642135.5
[M]⁺129.15120132.5
[M]⁻129.15230132.5

These collision cross-section values represent the effective area of the molecule in various ionized states, providing critical information for ion mobility spectrometry and tandem mass spectrometry applications . The data facilitates identification of the compound in complex mixtures and enables quantitative analysis in various matrices.

Chemical Reactivity and Behavior

Amine Functionality and Reactivity Patterns

As a tertiary amine, N,N-diethylbutan-1-amine demonstrates characteristic reactivity patterns dominated by the nitrogen atom's nucleophilicity and basicity. The nitrogen possesses a lone pair of electrons that can participate in various reactions, including acid-base interactions, nucleophilic substitutions, and coordination with metals.

The compound's tertiary amine structure influences its chemical behavior in several key ways:

  • Basicity: The nitrogen can accept protons from acids to form ammonium salts, with an estimated pKa value typical of tertiary alkylamines.

  • Nucleophilicity: The nitrogen can attack electrophilic centers in substitution and addition reactions.

  • Oxidation resistance: The absence of N-H bonds makes tertiary amines more resistant to oxidation compared to primary and secondary amines.

  • Quaternization: The nitrogen can undergo alkylation with alkyl halides to form quaternary ammonium salts.

These reactivity patterns make N,N-diethylbutan-1-amine useful as a base in organic synthesis, a nucleophilic reagent, and a potential ligand for coordination chemistry applications.

Structural Comparison with Related Compounds

Understanding N,N-diethylbutan-1-amine in the context of related amine compounds provides valuable insights into its chemical behavior and potential applications. The following table compares N,N-diethylbutan-1-amine with structurally similar amines:

CompoundStructural FeaturesDistinctive Properties
N,N-diethylbutan-1-amineTertiary amine with two ethyl groups and a butyl chainModerate basicity, good lipophilicity, no H-bond donation
N,N-dimethylbutan-1-amineTertiary amine with two methyl groups and a butyl chainSmaller molecular volume, potentially different bioactivity profile
N-ethylbutan-1-amineSecondary amine with one ethyl group and a butyl chainCan act as H-bond donor, different reactivity pattern
4-Chloro-N,N-diethyl-1-butanamineContains additional chloro functionalityHigher reactivity for substitution reactions, potential for further derivatization

This comparison highlights how subtle structural differences can significantly impact chemical properties, reactivity patterns, and potential applications in synthesis and other fields . The specific arrangement of alkyl groups around the nitrogen atom influences steric effects, electron density distribution, and interactions with other molecules.

Synthetic Approaches and Preparation

Purification and Analysis

Following synthesis, purification and analysis of N,N-diethylbutan-1-amine would typically employ standard techniques for tertiary amines. Common purification methods include distillation, column chromatography, and acid-base extraction, taking advantage of the compound's basic properties.

Analytical verification typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR for structural confirmation.

  • Mass Spectrometry: To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy: To verify functional group presence and absence.

  • Elemental Analysis: To confirm elemental composition.

The predicted collision cross-section data mentioned earlier would be particularly valuable for developing liquid chromatography-mass spectrometry methods for analysis and quality control .

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